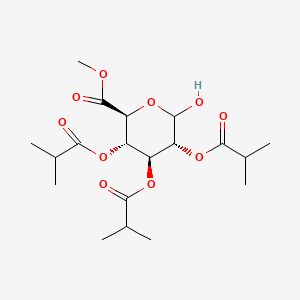

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is an essential compound in the biomedical industry. It plays a key role in drug development and research for diverse ailments. Its multifaceted utility encompasses investigations into the impact of inflammation and therapeutic assessment for arthritis, rheumatism, and additional inflammatory disorders .

Synthesis Analysis

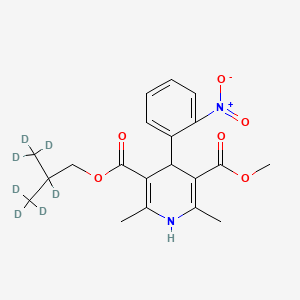

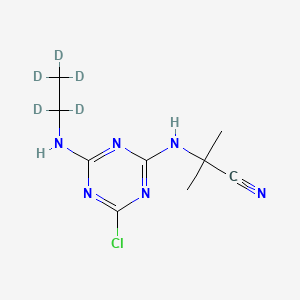

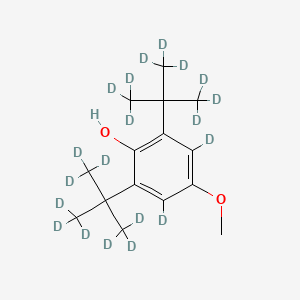

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be synthesized from Trichloroacetonitrile and α-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris (2-methylpropanoate) . It also appears as a by-product intermediate during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide .Molecular Structure Analysis

The molecular formula of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is C19H30O10, with a molecular weight of 418.44 . It contains a total of 59 bonds, including 29 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Phenylglucuronides : Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate, a related compound, reacts with phenols under Mitsunobu conditions to yield β-phenylglucuronides. Improved yields are noted with specific phenols due to complexation with chromium tricarbonyl residue (Badman, Green, & Voyle, 1990).

Synthesis and Stability of Psilocin Glucuronide : A two-step synthesis involving Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate yields Psilocin Glucuronide (PCG), a major metabolite of psilocin. This study also optimized hydrolysis conditions in serum and urine, highlighting the stability and potential forensic application of PCG (Martin et al., 2014).

Synthesis of Methylated Aldobiouronic Acids : Treatment of methyl 2,3,4-tri-O-acetyl-L-bromo-L-deoxy-α-D-glucopyranuronate with various derivatives yields crystalline aldobiouronic acid derivatives in high yield. These compounds are useful in synthesizing fully methylated derivatives of various acids (Kováč, Hirsch, & Kováčik, 1977).

Application in the Synthesis of L-Iduronic Acid Derivatives : D-Glucuronic acid analogues are transformed into L-Iduronic acid derivatives, showcasing a practical method of converting D-Glucuronic acid into D-Iduronic acid by epimerization. This has implications in glycosylation reactions (Chiba & Sinaÿ, 1986).

As a Novel Quaternary Glucuronyl Reagent : Methyl 2,3,4-tri-O-benzoyl-l-methanesulfonyl-α-D-glucopyranuronate, another related compound, has been investigated for its applicability as a novel quaternary glucuronyl reagent. It shows potential in the formation of N-quaternary glucuronide from aromatic tertiary amines (Araya & Akita, 2008).

Stereoselective Syntheses of α-Glucuronides : Methyl and benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronates, prepared from D-glucurono-6,3-lactone, have been used to synthesize α-glucopyranosiduronates selectively. This method has implications in the structure of plantago-mucilage A, a component in Chinese medicine (Koto et al., 1996).

Comparison of Glucuronate Glycosyl Donors : Various glucuronate glycosyl donors, including methyl 2,3,4-tri-O-benzyl-α/β-D-glucopyranosyluronate trichloroacetimidate, have been synthesized and compared for their efficacy in glycosylation reactions. The structural analysis of these donors can inform the development of more efficient synthetic processes (Pews-Davtyan et al., 2003).

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBWOCDKQXZRRC-PQZNDWDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.